4-methyl-1-(2-naphthoyl)piperidine
Description
Note: The compound name in the query appears to contain a typographical error (naphthoyl vs. naphthylsulfonyl). Based on the provided evidence (particularly ), the correct structure is 4-methyl-1-(2-naphthylsulfonyl)piperidine, a sulfonamide derivative with a naphthalene moiety.
- Physicochemical Properties: Molecular Formula: C₁₆H₁₉NO₂S Molar Mass: 289.39 g/mol Structural Features: A piperidine ring substituted with a methyl group at the 4-position and a 2-naphthylsulfonyl group at the 1-position .
Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-naphthalen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-13-8-10-18(11-9-13)17(19)16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYIWGXSJRWLNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49724370 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 4-methyl-1-(2-naphthylsulfonyl)piperidine with analogous sulfonamide and piperidine-based derivatives.
Key Findings :
Substituent Effects on Bioactivity: The phenylhydrazineylidene-ethyl substituent in compound 5 significantly enhanced anti-proliferative activity (IC₅₀ = 2.5 µM in HepG-2 cells), likely due to improved interactions with cellular targets such as kinases or DNA .
Synthesis Efficiency: The nitro-substituted derivative (3c) achieved an 87% yield, indicating that electron-withdrawing groups (e.g., -NO₂) facilitate efficient sulfonamide formation under standard conditions .
Structural Stability and Binding: highlights that aromatic-aromatic interactions (e.g., between naphthyl groups and protein residues) stabilize binding. Molecular docking studies ( ) on related piperidine-urea compounds suggest that substituent orientation (e.g., piperidine group placement) critically influences binding energy (−68.0 to −69.4 kcal/mol) .
Spectral Characterization :
- The nitro-substituted derivative (3c ) displayed distinct aromatic proton signals in ¹H NMR (δ 8.40 and 7.97 ppm), which are absent in the naphthyl derivative due to differing electronic environments .
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